molecular formula C12H23N3O3 B2697336 Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate CAS No. 2094318-09-7

Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate

Cat. No. B2697336
M. Wt: 257.334
InChI Key: OLOIHVNZXRWIEJ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate, commonly known as DMCP, is a synthetic compound with potential applications in scientific research. DMCP is a derivative of piperidine, a cyclic amine commonly used in the synthesis of pharmaceuticals and other organic compounds. In

Mechanism Of Action

The mechanism of action of DMCP involves its ability to selectively inhibit the reuptake of dopamine and norepinephrine. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and physiological effects.

Biochemical And Physiological Effects

DMCP has been shown to have a number of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced cognitive function, and altered responses to stress. DMCP has also been shown to have potential antidepressant and anxiolytic effects, although further research is needed to fully understand these effects.

Advantages And Limitations For Lab Experiments

DMCP has several advantages for use in laboratory experiments. It is a highly selective inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for investigating the role of these neurotransmitters in various physiological processes. DMCP is also relatively easy to synthesize and purify, making it accessible to researchers. However, DMCP has some limitations as well. It is not a natural compound, and its effects on the brain may not fully reflect the effects of endogenous neurotransmitters. In addition, DMCP may have off-target effects on other neurotransmitter systems, which could complicate its use in certain experiments.

Future Directions

There are several potential future directions for research involving DMCP. One area of interest is the development of DMCP-based therapies for depression, anxiety, and other psychiatric disorders. Another potential direction is the investigation of the role of dopamine and norepinephrine in various physiological processes, including learning and memory, reward processing, and stress response. Finally, further research is needed to fully understand the potential advantages and limitations of DMCP as a tool for investigating neurotransmitter systems in the brain.

Synthesis Methods

DMCP can be synthesized using a multi-step process involving the reaction of piperidine with various reagents. One common method involves the reaction of piperidine with dimethylcarbamoyl chloride, followed by the addition of isopropyl chloroformate and triethylamine. The resulting product is DMCP, which can be purified and isolated using standard laboratory techniques.

Scientific Research Applications

DMCP has potential applications in scientific research, particularly in the study of neurotransmitter systems in the brain. DMCP has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, two important neurotransmitters involved in mood regulation and other physiological processes. This makes DMCP a potential tool for investigating the role of these neurotransmitters in various diseases and disorders, including depression, anxiety, and addiction.

properties

IUPAC Name

propan-2-yl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-9(2)18-12(17)15-7-5-10(6-8-15)13-11(16)14(3)4/h9-10H,5-8H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOIHVNZXRWIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate

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